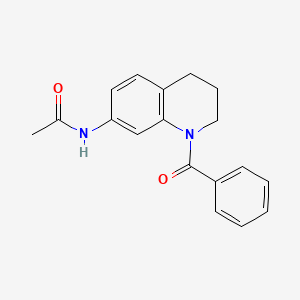

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: is a synthetic organic compound with the molecular formula C18H18N2O2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core.

Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has the molecular formula C18H18N2O2. The synthesis typically involves the following steps:

- Formation of the Tetrahydroquinoline Core : The initial step establishes the foundational structure.

- Benzoylation : The tetrahydroquinoline core is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to introduce the benzoyl group.

- Acetylation : Acetic anhydride is used to acetylate the benzoylated tetrahydroquinoline to yield the final product.

The compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Properties : Studies indicate that this compound has significant antimicrobial activity against various pathogens. Its effectiveness against resistant strains suggests potential applications in treating infections where conventional antibiotics fail .

- Anticancer Potential : Research has shown that this compound may inhibit histone deacetylases, which are implicated in cancer progression. This mechanism positions it as a potential therapeutic agent for cancer treatment .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Scientific Research Applications

The compound's unique structural features facilitate its use in several scientific research areas:

Medicinal Chemistry

This compound is being explored for its therapeutic potential due to its biological activities. It serves as a lead compound for developing new drugs targeting various diseases.

Biological Research

As a probe to study biological pathways, this compound aids in understanding the mechanisms underlying diseases. Its interactions with specific molecular targets provide insights into cellular processes and disease mechanisms.

Chemical Synthesis

This compound acts as an intermediate in synthesizing more complex molecules and pharmaceuticals. Its versatility allows for modifications that can lead to new derivatives with enhanced biological activities.

Industrial Applications

In industrial settings, this compound can be utilized in developing new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

- 1,2,3,4-tetrahydroisoquinoline derivatives

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroquinoline derivatives .

Actividad Biológica

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound with notable biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the molecular formula C18H18N2O2 and features a tetrahydroquinoline core that is modified through benzoylation and acetylation processes. The synthesis typically involves:

- Formation of the Tetrahydroquinoline Core : This initial step establishes the foundational structure.

- Benzoylation : The core is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to introduce the benzoyl group.

- Acetylation : Finally, acetic anhydride is used to acetylate the benzoylated tetrahydroquinoline to yield the final product.

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Potential

Research has highlighted the compound's anticancer properties, particularly its ability to inhibit histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in cancer progression. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways.

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. It has been observed to reduce pro-inflammatory cytokine production in various cell models. This property may be beneficial in treating inflammatory diseases where cytokine overproduction is a hallmark.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound alters histone acetylation status, leading to changes in gene expression patterns that promote apoptosis in cancer cells.

- Antimicrobial Mechanisms : The exact mechanism remains under investigation but may involve disrupting bacterial membrane integrity or inhibiting essential metabolic enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- In Vitro Studies : A study demonstrated that this compound exhibited an IC50 value of 15 µM against a panel of cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Testing : In another study focusing on antimicrobial efficacy, the compound showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .

- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced TNF-alpha levels by 50% in lipopolysaccharide-stimulated macrophages.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)19-16-10-9-14-8-5-11-20(17(14)12-16)18(22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPZHQHBMNQESM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.